N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-derived amine featuring two substituted pyrazole rings. The first pyrazole moiety (1-ethyl-4-methyl-1H-pyrazol-5-yl) is linked via a methylene bridge to the amine group of the second pyrazole ring, which is substituted with an isopropyl group at the N1 position.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-12(11(4)8-16-17)9-14-13-6-7-15-18(13)10(2)3/h6-8,10,14H,5,9H2,1-4H3 |
InChI Key |
KNXBIIBJESILCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CC=NN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves a multi-step process. One common method is the condensation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with isopropylamine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
Overview
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesizing methods, biological activities, and relevant case studies.
Research indicates that compounds with pyrazole structures exhibit diverse biological activities, including:
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit inflammatory pathways. For instance, compounds similar to N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines have demonstrated significant inhibition of NF-kB/AP-1 reporter activity in cell-based assays, with IC50 values ranging from 4.8 to 30.1 µM, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Pyrazole derivatives have been recognized for their cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazoles have shown promising results in inducing apoptosis in colorectal carcinoma cells . This suggests that N-[...]-pyrazolamines could be further explored for their anticancer properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies indicate that pyrazole derivatives exhibit significant antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli . This positions the compound as a candidate for further development in antimicrobial therapies.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison of Pyrazole Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in C7H10F3N3 enhances electrophilicity, whereas the ethyl and methyl groups in the target compound likely increase lipophilicity.
- Aromatic vs. Aliphatic Substituents : The 4-chlorobenzyl group in C15H18ClN3 introduces aromatic π-π interactions, contrasting with the aliphatic isopropyl group in the target compound.
- Functional Group Diversity : The acetamide in C7H11N3O provides hydrogen-bonding capacity, unlike the secondary amine in the target compound, which may exhibit different solubility and reactivity.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points :
- Solubility :
- The trifluoromethyl group in C7H10F3N3 reduces solubility in polar solvents, whereas the target compound’s ethyl and methyl groups may enhance solubility in organic solvents.
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with an ethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring. This configuration contributes to its unique chemical properties and potential interactions with biological targets.
Research indicates that this compound likely interacts with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological effects, making it a subject of interest for pharmacological research. The exact pathways involved are still being elucidated, but preliminary studies suggest that it may influence several biochemical pathways through enzyme inhibition or receptor modulation .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| SF-268 | - | - | - |
| NCI-H460 | - | - | - |
These findings suggest that the compound may be effective in targeting specific cancer types, although further studies are needed to confirm these effects in vivo .
Anti-inflammatory Effects
Recent advancements in drug design have also highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It has shown potential in inhibiting pro-inflammatory cytokines and pathways associated with inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines:
- Antimalarial Activity : Pyrazoleamide compounds have been shown to exhibit potent activity against malaria parasites like Plasmodium falciparum. These compounds disrupt Na homeostasis in the parasites, indicating a possible therapeutic pathway for malaria treatment .
- Thrombin Inhibition : Research on pyrazole-based thrombin inhibitors has revealed their effectiveness in inhibiting thrombin through a serine-trapping mechanism, showcasing their potential in treating thrombotic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
